molecular formula C11H14N2 B13835346 2-Methyltryptamine-d7

2-Methyltryptamine-d7

Cat. No.: B13835346
M. Wt: 181.28 g/mol
InChI Key: CPVSLHQIPGTMLH-AAYPNNLASA-N
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Description

2-Methyltryptamine-d7 is a deuterated derivative of 2-methyltryptamine (2-MT), a substituted tryptamine with a methyl group at the second position of the indole ring (IUPAC: 2-(2-methyl-1H-indol-3-yl)ethanamine; CAS 2731-06-8) . The "-d7" designation indicates seven deuterium atoms replacing hydrogen atoms, likely positioned on the methyl group and ethylamine side chain. This isotopic labeling enhances metabolic stability and facilitates pharmacokinetic studies without significantly altering receptor binding properties .

Structurally, 2-Methyltryptamine shares a core indole ring system with serotonin (5-HT), enabling interactions with serotonin receptors (e.g., 5-HT2A) and monoamine oxidase (MAO) enzymes. Its deuterated form retains these interactions but may exhibit delayed metabolism due to the kinetic isotope effect .

Properties

Molecular Formula

C11H14N2

Molecular Weight

181.28 g/mol

IUPAC Name

2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D

InChI Key

CPVSLHQIPGTMLH-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C([2H])([2H])[2H])CCN)[2H])[2H]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltryptamine-d7 typically involves the deuteration of 2-Methyltryptamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-Methyltryptamine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

2-Methyltryptamine-d7 exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and modulation of various signaling pathways. The compound’s deuterated form allows for detailed studies of its pharmacokinetics and metabolism, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of tryptamines are highly sensitive to substitutions on the indole ring and ethylamine side chain. Below is a comparison of 2-Methyltryptamine-d7 with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Substitution Pattern Key Functional Groups
This compound Methyl at C2; deuterated ethylamine side chain Indole, methyl, deuterated amine
Tryptamine No substitutions Indole, primary amine
N,N-Dimethyltryptamine (DMT) N,N-dimethyl on ethylamine Indole, dimethylamine
5-MeO-DMT Methoxy at C5; N,N-dimethyl Indole, methoxy, dimethylamine
Psilocybin Phosphoryloxy at C4; dimethylamine Indole, phosphate ester
7-Methoxytryptamine Methoxy at C7; primary amine Indole, methoxy, primary amine
1-Methyltryptamine Methyl at N1; primary amine Indole, N-methyl, primary amine

Sources:

Pharmacological Activity

Substitutions profoundly influence receptor binding, metabolic stability, and biological activity:

Table 2: Receptor Affinity and Enzyme Inhibition Data
Compound 5-HT2A Receptor Activity MAO Inhibition IC50 (µM) AChE Inhibition IC50 (µM)
2-Methyltryptamine Antagonist 43.21 0.176
N-Methyltryptamine Agonist 30.00 0.250
DMT Partial Agonist 25.00 Not specified
5-MeO-DMT Agonist 18.50 0.320
7-Methoxytryptamine Antagonist 55.00 0.210

Key Findings :

  • Positional Effects : The methyl group at C2 in 2-MT reduces 5-HT2A agonism compared to DMT and 5-MeO-DMT, shifting activity toward antagonism .
  • Methoxy vs. Methyl : 7-Methoxytryptamine (methoxy at C7) shows weaker MAO inhibition than 2-MT, highlighting the role of substitution position in enzyme interaction .
  • N-Substitutions : N,N-Dimethylation (DMT) enhances lipophilicity and receptor affinity compared to primary amines like tryptamine .
Metabolic Stability
  • Deuterium Effects: this compound is expected to exhibit prolonged half-life compared to non-deuterated 2-MT due to reduced metabolic cleavage of C-D bonds .
  • MAO Sensitivity: Non-deuterated 2-MT has moderate MAO inhibition (IC50 43.21 µM), suggesting partial resistance to oxidative deamination compared to DMT (IC50 25.00 µM) .

Unique Properties of this compound

Isotopic Labeling: The deuterium atoms enable precise tracking in metabolic and pharmacokinetic studies, a feature absent in non-deuterated analogs .

Structural Rigidity : The C2 methyl group may restrict indole ring flexibility, altering binding kinetics compared to unsubstituted tryptamines .

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